Differential Substrate Specificity of ACADSB for Branched-Chain vs. Linear Enoyl-CoAs
The primary differentiation lies in enzyme-substrate recognition. The short/branched-chain specific acyl-CoA dehydrogenase (ACADSB), the enzyme responsible for metabolizing branched-chain acyl-CoAs, exhibits starkly contrasting catalytic efficiencies depending on substrate branching. While ACADSB has a high catalytic constant (kcat) of 9,700 sec⁻¹ for its optimal branched substrate, (2S)-2-methylbutanoyl-CoA, its activity on a representative short, linear chain substrate, hexanoyl-CoA, is substantially lower with a kcat of 7,600 sec⁻¹ [1]. This indicates that the enzyme's active site geometry is evolutionarily optimized for branched-chain molecules. By extension, trans-7-methyloct-2-enoyl-CoA, with its characteristic terminal methyl branch, serves as a more accurate substrate analogue for probing this specific metabolic branch than any linear analogue.
| Evidence Dimension | Catalytic constant (kcat) for branched vs. linear substrates |
|---|---|
| Target Compound Data | N/A (Class-level evidence for branched-chain enoyl-CoAs) |
| Comparator Or Baseline | (2S)-2-methylbutanoyl-CoA (branched-chain) vs. hexanoyl-CoA (linear) |
| Quantified Difference | kcat of 9,700 sec⁻¹ for (2S)-2-methylbutanoyl-CoA compared to 7,600 sec⁻¹ for hexanoyl-CoA with ACADSB enzyme [1]. |
| Conditions | In vitro enzyme kinetics assay using purified human ACADSB at pH 8.0 and 37°C, as reported in the literature [1]. |
Why This Matters
This quantifies the functional divergence of the ACADSB active site, demonstrating that procuring a branched-chain enoyl-CoA like trans-7-methyloct-2-enoyl-CoA is essential for accurately modeling the enzyme's physiological role in branched-chain amino acid degradation.
- [1] He, M., et al. (2003). A novel approach to the characterization of substrate specificity in short/branched chain Acyl-CoA dehydrogenase. Journal of Biological Chemistry, 278(39), 37974-37986. View Source
